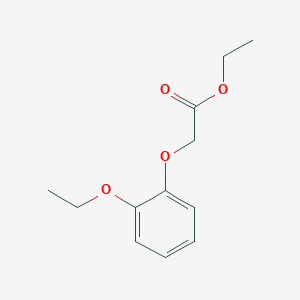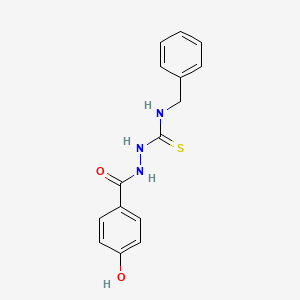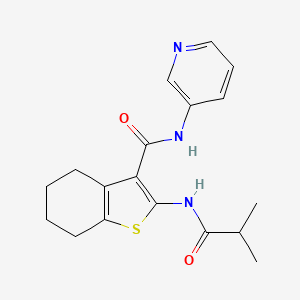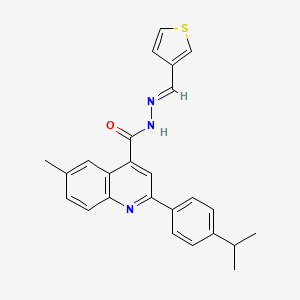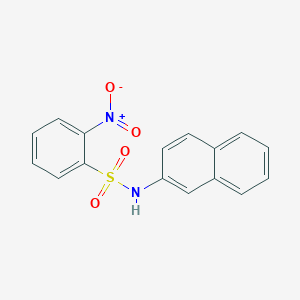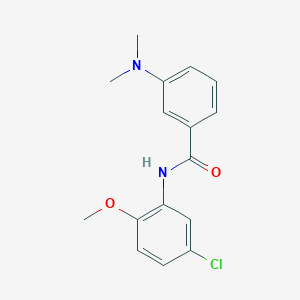
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide (also known as BML-190) is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of the cannabinoid receptor CB2.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide selectively binds to the CB2 receptor and modulates its activity. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By modulating the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can potentially regulate these processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific modulation of this receptor's activity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of more potent and selective CB2 receptor agonists. This could potentially lead to the development of more effective therapies for various diseases. Finally, the development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide could potentially improve its solubility and half-life, making it more useful for lab experiments and potential therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography using a silica gel column.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been used in various scientific research studies due to its ability to selectively bind to the CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-6-4-5-11(9-13)16(20)18-14-10-12(17)7-8-15(14)21-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAFEDCPCIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
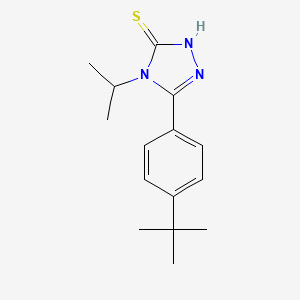
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
